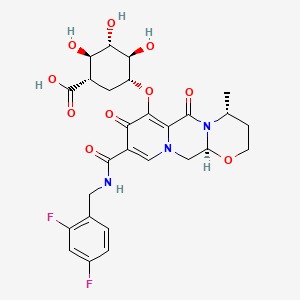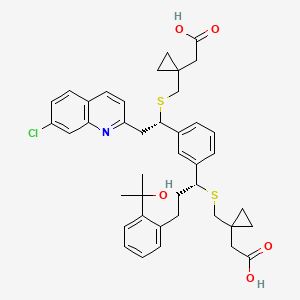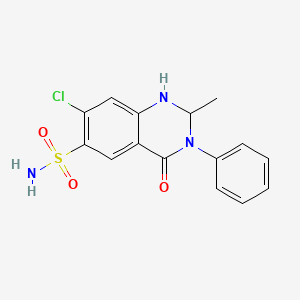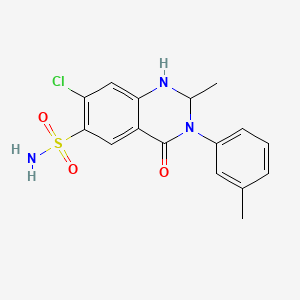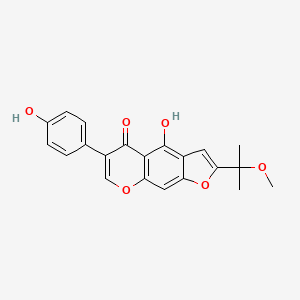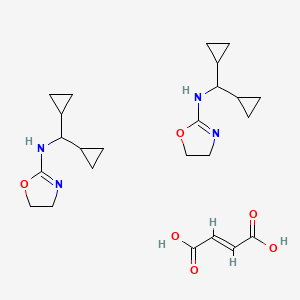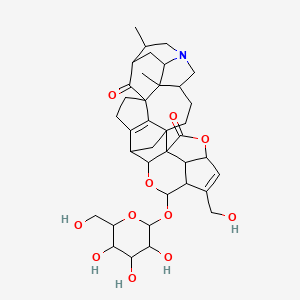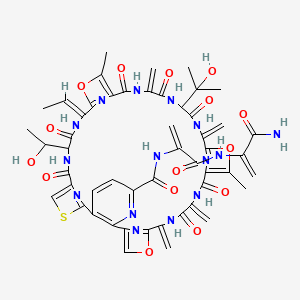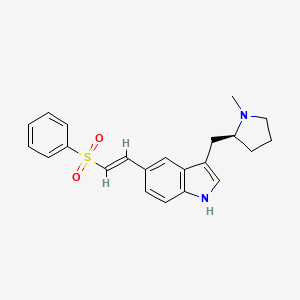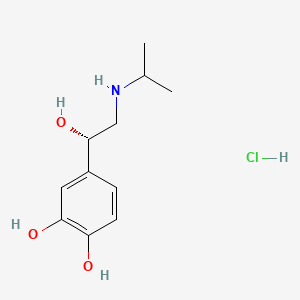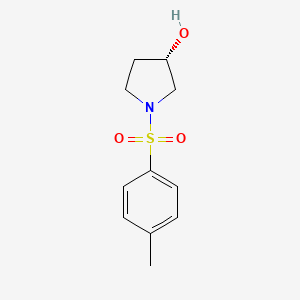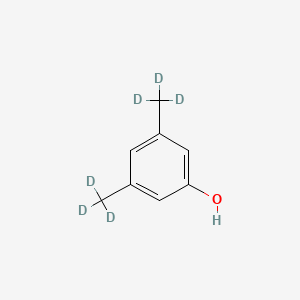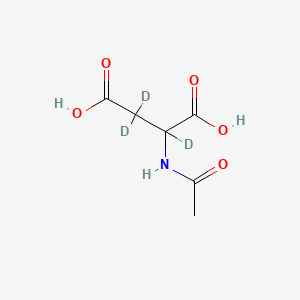![molecular formula C11H20N2O2 B580180 2,6-ジアザスピロ[3.4]オクタン-2-カルボン酸tert-ブチル CAS No. 885270-84-8](/img/structure/B580180.png)
2,6-ジアザスピロ[3.4]オクタン-2-カルボン酸tert-ブチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . It is characterized by its spirocyclic structure, which includes a diazaspiro core. This compound is used in various scientific research applications, particularly in the synthesis of inhibitors for enzymes and proteins involved in metabolic and signaling pathways .
科学的研究の応用
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate is used in the synthesis of several biologically active compounds :
Ketohexokinase (KHK) Inhibitors: Potential medical applications for treating diabetes and obesity.
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors: Used in cancer research.
Rho-associated Protein Kinase (ROCK) Inhibitors: Applications in cardiovascular diseases.
作用機序
Target of Action
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate, also known as 2-Boc-2,6-diazaspiro[3.4]octane, is primarily used in the synthesis of inhibitors for several key enzymes. These include ketohexokinase (KHK) , Nicotinamide Phosphoribosyltransferase (NAMPT) , and Rho-associated protein kinase (ROCK) . These enzymes play crucial roles in various biological processes, including glucose metabolism, NAD biosynthesis, and cell motility, respectively .
Mode of Action
These inhibitors are designed to bind to their target enzymes and modulate their activity, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
The biochemical pathways affected by Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate depend on the specific inhibitors synthesized using this compound. For instance, KHK inhibitors can affect the fructose metabolism pathway, NAMPT inhibitors can influence the NAD biosynthesis pathway, and ROCK inhibitors can modulate pathways involved in cell motility .
Result of Action
The molecular and cellular effects of Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate’s action would depend on the specific inhibitors synthesized using this compound and their targets. For example, inhibition of KHK could potentially lead to decreased fructose metabolism, which could have implications for conditions like diabetes and obesity . Similarly, inhibition of NAMPT and ROCK could affect NAD biosynthesis and cell motility, respectively .
生化学分析
Biochemical Properties
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate is a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives, which are inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) . These enzymes play crucial roles in various biochemical reactions, including energy metabolism and cell signaling .
Cellular Effects
The cellular effects of Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate are primarily related to its role in the inhibition of NAMPT and ROCK . By inhibiting these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate involves binding interactions with biomolecules, leading to enzyme inhibition or activation . For instance, in the case of NAMPT and ROCK, the compound can inhibit these enzymes, leading to changes in gene expression .
Metabolic Pathways
Given its role as an inhibitor of NAMPT and ROCK, it may interact with enzymes or cofactors involved in these pathways .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate. One common method includes the following steps :
Starting Material: N-Boc-protected azetidine-3-one.
Reaction: The initial Horner-Wadsworth-Emmons olefination proceeds in high yield to give an α,β-unsaturated ester.
Cyclization: The ester undergoes cyclization to form the spirocyclic structure.
Industrial Production Methods: Industrial production methods for tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogenated compounds under basic conditions to form substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents such as potassium carbonate (K2CO3) and solvents like N-methyl-2-pyrrolidone (NMP) are commonly used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products:
Substitution Products: Various substituted diazaspiro compounds.
Hydrolysis Products: The corresponding carboxylic acid derivative.
類似化合物との比較
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate: Another spirocyclic compound with similar applications.
7-Boc-1,7-diaza-spiro[4.4]nonane: Used in the synthesis of various inhibitors.
Uniqueness: Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate is unique due to its specific spirocyclic structure, which provides a rigid framework that is beneficial in the design of enzyme inhibitors. This rigidity can enhance the binding affinity and specificity of the inhibitors .
特性
IUPAC Name |
tert-butyl 2,7-diazaspiro[3.4]octane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(8-13)4-5-12-6-11/h12H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIOQJJFPYXAEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-84-8 |
Source


|
| Record name | tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(Difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B580097.png)
